Stereochemical Purity as a Key Procurement Metric: (S)-Enantiomer vs. Racemate
The primary procurement differentiator is the high enantiomeric purity of the (S)-isomer. Commercial sources consistently supply this compound with verified stereochemical integrity, reporting purities of 97% and 98% for the free base and dihydrochloride salt [REFS-1, REFS-2]. This contrasts sharply with a racemic mixture (50:50 S:R) or the (R)-enantiomer, where the unwanted isomer would act as an impurity and could severely compromise the stereochemical outcome of chiral syntheses, particularly for diastereomeric control in complex molecule construction .
| Evidence Dimension | Chemical Purity and Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥ 97% to 98% chemical purity (as reported); Implied high enantiomeric excess (ee) for the (S)-isomer |
| Comparator Or Baseline | Racemic mixture (50% (S), 50% (R)); (R)-enantiomer |
| Quantified Difference | Quantitative enantiomeric excess not specified in available sources, but qualitative difference is definitive (single enantiomer vs. mixture or opposite enantiomer). |
| Conditions | Commercial procurement specifications (analytical data not provided in search results). |
Why This Matters
For chiral synthesis applications, especially in pharmaceutical contexts, a high enantiopure starting material is non-negotiable to control stereochemical outcomes and avoid creating complex mixtures of diastereomers, which can be difficult and costly to separate.
